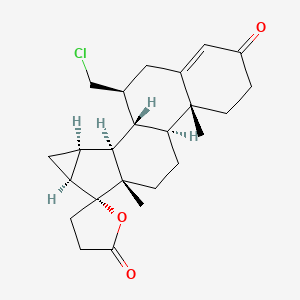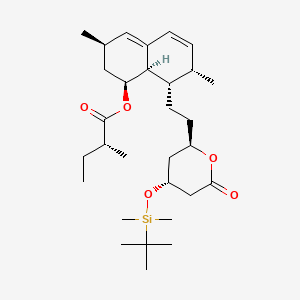![molecular formula C2H4O2 B583812 [1-13C]Gliceraldehído CAS No. 71122-42-4](/img/structure/B583812.png)
[1-13C]Gliceraldehído
Descripción general
Descripción
[1-13C]Glycolaldehyde is a glycolaldehyde molecule that contains the carbon-13 isotope. Glycolaldehyde itself is the simplest molecule that contains both an aldehyde group and a hydroxyl group. It is a highly reactive molecule found in both the biosphere and the interstellar medium. The presence of the carbon-13 isotope makes [1-13C]Glycolaldehyde particularly useful in nuclear magnetic resonance (NMR) research .
Aplicaciones Científicas De Investigación
[1-13C]Glycolaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
[1-13C]Glycolaldehyde, a radiolabelled isotope of glycoaldehyde , primarily targets proteins in the body. It is known to interact with proteins such as the receptor for advanced glycation end products (RAGE) . RAGE is a cell surface receptor that plays a crucial role in cellular processes such as inflammation and cell survival .
Mode of Action
[1-13C]Glycolaldehyde interacts with its targets through a process known as the Maillard reaction . This is a non-enzymatic reaction between reducing sugars and amino structures in amino acids or proteins . The interaction of [1-13C]Glycolaldehyde with RAGE leads to the production of advanced glycation end products (AGEs) . AGEs are formed following the reversible formation of Schiff bases between carbonyl and free amino groups . This interaction results in changes such as increased production of RAGE and reactive oxygen species (ROS), and disruption of insulin signaling and glucose uptake .
Biochemical Pathways
The interaction of [1-13C]Glycolaldehyde with proteins affects various biochemical pathways. One such pathway is the Dahms pathway, where the conversion of xylose into each mole of glycolaldehyde generates one mole of NADH . Another affected pathway is the adipogenesis pathway, where [1-13C]Glycolaldehyde increases the expression of adipogenic genes in a dose-dependent manner .
Pharmacokinetics
It is known that [1-13c]glycolaldehyde is soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of [1-13C]Glycolaldehyde.
Result of Action
The action of [1-13C]Glycolaldehyde leads to several molecular and cellular effects. It increases the production of RAGE and ROS , disrupts insulin signaling and glucose uptake , and stimulates lipid metabolism . These effects can lead to conditions such as obesity, arteriosclerosis, cardiovascular disease, and diabetes .
Action Environment
The action of [1-13C]Glycolaldehyde can be influenced by various environmental factors. For instance, the presence of glucose can inhibit the uptake and metabolism of [1-13C]Glycolaldehyde . Additionally, the physiological concentration of [1-13C]Glycolaldehyde, estimated to range from 0.2 to 2 mM, can also affect its action .
Análisis Bioquímico
Biochemical Properties
[1-13C]Glycolaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthetic pathway from formaldehyde to acetyl-CoA . The glycolaldehyde synthase enzyme is engineered to improve catalytic activity, condensing two molecules of formaldehyde into one [1-13C]Glycolaldehyde .
Cellular Effects
[1-13C]Glycolaldehyde influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is involved in the biosynthesis of a variety of industrial chemicals and natural products .
Molecular Mechanism
At the molecular level, [1-13C]Glycolaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into acetyl-phosphate by a repurposed phosphoketolase .
Temporal Effects in Laboratory Settings
Over time, the effects of [1-13C]Glycolaldehyde may change. It is important to consider the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of [1-13C]Glycolaldehyde can vary with different dosages in animal models. Studies may observe threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
[1-13C]Glycolaldehyde is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
[1-13C]Glycolaldehyde is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of [1-13C]Glycolaldehyde can affect its activity or function. It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: [1-13C]Glycolaldehyde can be synthesized by the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate . This method involves the careful control of reaction conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of [1-13C]Glycolaldehyde typically involves the use of isotopically labeled precursors. The process requires specialized equipment to handle and incorporate the carbon-13 isotope into the glycolaldehyde molecule .
Types of Reactions:
Oxidation: [1-13C]Glycolaldehyde can undergo oxidation to form glycolic acid.
Reduction: It can be reduced to form ethylene glycol.
Condensation: It can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of iron (II) sulfate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Condensation: Base catalysts such as sodium hydroxide.
Major Products:
Oxidation: Glycolic acid.
Reduction: Ethylene glycol.
Condensation: Larger sugar molecules such as erythrose.
Comparación Con Compuestos Similares
Glyceraldehyde: Another simple sugar-related molecule with similar reactivity.
Glyoxal: A small aldehyde that can also form AGEs.
Methylglyoxal: A highly reactive aldehyde involved in AGE formation.
Uniqueness of [1-13C]Glycolaldehyde:
Propiedades
IUPAC Name |
2-hydroxyacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH]=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724572 | |
| Record name | Hydroxy(1-~13~C)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.045 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71122-42-4 | |
| Record name | Hydroxy(1-~13~C)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B583742.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)


![L-[2-13C]glucose](/img/structure/B583748.png)
